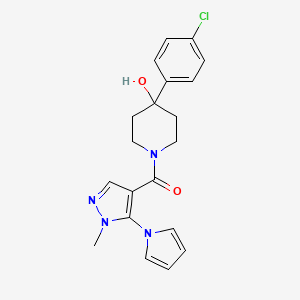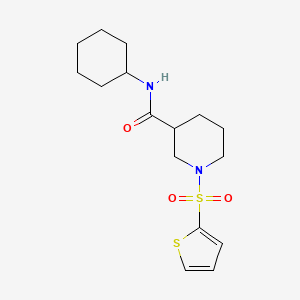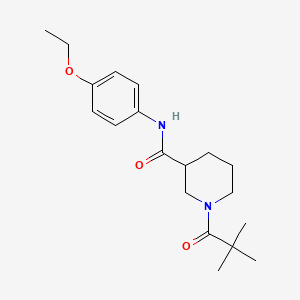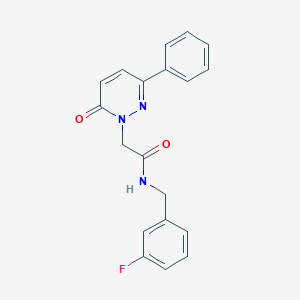![molecular formula C17H20BrN3O2 B4513241 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B4513241.png)
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide
Overview
Description
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which is known to enhance its biological activity and binding affinity to various receptors .
Preparation Methods
The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide typically involves the following steps:
Bromination of Indole: The indole nucleus is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Coupling with Piperidine: The acylated brominated indole is coupled with piperidine-4-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon (Pd/C) . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The brominated indole moiety enhances its binding affinity to these targets, leading to modulation of their activity . The compound may act as an agonist or antagonist, depending on the target and the context of its use . The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide include other brominated indole derivatives and piperidine-containing compounds. Some examples are:
5-Bromoindoxyl acetate: Another brominated indole derivative with similar biological activities.
5-Bromo-4-chloroindoxyl acetate: A compound with both bromine and chlorine substituents on the indole ring, which may exhibit different biological properties.
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid: A structurally similar compound without the bromine atom, which may have different binding affinities and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-1-2-15-13(11-14)5-7-20(15)10-6-16(22)21-8-3-12(4-9-21)17(19)23/h1-2,5,7,11-12H,3-4,6,8-10H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRKQPMOIUZKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCN2C=CC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4513164.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B4513175.png)

![3-methyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4513193.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4513197.png)
![6-(2-furyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone](/img/structure/B4513203.png)

![N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4513210.png)


![trans-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B4513233.png)

![3-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4513253.png)
![3-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4513258.png)
